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Compound of Interest

Compound Name: (E/Z)-Elafibranor

Cat. No.: B1671153 Get Quote

Elafibranor, a dual peroxisome proliferator-activated receptor alpha and delta (PPARα/δ)

agonist, has been investigated for its therapeutic potential in various chronic liver diseases

characterized by fibrosis. This guide provides a comparative analysis of Elafibranor's efficacy,

particularly in nonalcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and

primary sclerosing cholangitis (PSC), with supporting data from clinical and preclinical studies.

A comparison with Obeticholic Acid (OCA), another agent investigated for liver fibrosis, is

included where data is available.

Mechanism of Action
Elafibranor's therapeutic effects are mediated through the activation of PPARα and PPARδ,

nuclear receptors that play a crucial role in metabolism and inflammation.[1] Activation of

PPARα enhances fatty acid oxidation in the liver, thereby reducing the lipid accumulation that

can drive liver injury.[2] PPARδ activation contributes to improved insulin sensitivity and has

anti-inflammatory effects.[3] Collectively, this dual agonism targets key pathways in the

pathogenesis of liver disease, aiming to reduce steatosis, inflammation, and subsequent

fibrosis.[3] One of the downstream anti-inflammatory mechanisms involves the suppression of

the lipopolysaccharide (LPS)/toll-like receptor 4 (TLR4)/nuclear factor kappa B (NF-κB)

signaling pathway.[4][5]
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Caption: Elafibranor's dual PPARα/δ signaling pathway.

Clinical Trial Data on Liver Fibrosis
The reproducibility of Elafibranor's therapeutic effects on liver fibrosis has shown variability

across different liver diseases.

Nonalcoholic Steatohepatitis (NASH)
The Phase 3 RESOLVE-IT trial evaluated Elafibranor in patients with NASH and fibrosis

(stages F2-F3). The trial was discontinued due to a lack of efficacy at the interim analysis, as it
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did not meet the primary endpoint of NASH resolution without worsening of fibrosis, nor the key

secondary endpoint of fibrosis improvement of at least one stage.[6][7]

Table 1: Elafibranor in NASH with Fibrosis (RESOLVE-IT Trial Interim Analysis)[6][7]

Endpoint
Elafibranor 120mg
(n=717)

Placebo (n=353) p-value

NASH Resolution

without Worsening of

Fibrosis

19.2% 14.7% NS

Fibrosis Improvement

(≥1 stage)
24.5% 22.4% NS

NS: Not Significant

For comparison, the Phase 3 REGENERATE trial of Obeticholic Acid (OCA) in a similar patient

population did show a statistically significant improvement in liver fibrosis.

Table 2: Obeticholic Acid in NASH with Fibrosis (REGENERATE Trial)[1][3][4][8]

Endpoint OCA 10mg OCA 25mg Placebo

Fibrosis Improvement

(≥1 stage) with no

worsening of MASH

18.5% (p<0.001 vs

placebo)

19.5% (p<0.001 vs

placebo)
10.0%

Overall Fibrosis

Improvement (≥1

stage)

37.1% 39.3% 27.0%

Primary Biliary Cholangitis (PBC) & Primary Sclerosing
Cholangitis (PSC)
In contrast to NASH, Elafibranor has demonstrated more promising results in cholestatic liver

diseases. The Phase 3 ELATIVE trial in PBC patients showed that Elafibranor led to sustained
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improvements in biomarkers of cholestasis and stabilization of fibrosis markers. Similarly, the

Phase 2 ELMWOOD trial in PSC patients showed stabilization of non-invasive markers of liver

fibrosis.[2][9]

Table 3: Elafibranor's Effect on Non-Invasive Fibrosis Markers

Trial (Disease) Treatment Group
Change in Fibrosis
Markers

ELATIVE (PBC)[10] Elafibranor 80mg

Liver stiffness measurement

(LSM) and Enhanced Liver

Fibrosis (ELF™) scores

showed a trend for stability up

to Week 156.

ELMWOOD (PSC)[9][11] Elafibranor 80mg

LS mean treatment difference

vs. placebo in change from

baseline in ELF™ scores:

-0.19.

ELMWOOD (PSC)[9][11] Elafibranor 120mg

LS mean treatment difference

vs. placebo in change from

baseline in ELF™ scores:

-0.28. Markers of liver fibrosis

remained stable compared to

deterioration in the placebo

group.[2]

Preclinical Comparative Data
Preclinical studies in mouse models of NASH have provided a more direct comparison between

Elafibranor and OCA.

Table 4: Preclinical Comparison of Elafibranor and OCA in Mouse Models of NASH[12][13][14]
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Study Parameter
Elafibranor (30
mg/kg)

Obeticholic Acid
(30 mg/kg)

Key Findings

Fibrosis Severity
Reduced fibrosis

severity.

Did not reduce fibrosis

severity.

In diet-induced obese

mouse models, only

Elafibranor

demonstrated a

reduction in the

histopathological

score for fibrosis

severity.[12]

Gene Expression
Distinct hepatic gene

expression profile.

Distinct hepatic gene

expression profile.

Mono-therapies

elicited different gene

expression changes.

Combination therapy

led to profound

transcriptome

changes.[14]

Histopathology

Reduced scores for

steatosis and

inflammation.

Reduced scores for

steatosis and

inflammation.

Both drugs improved

steatosis and

inflammation.[12]

Collagen Deposition

Reduced Collagen

1a1 content (driven by

liver weight reduction).

Reduced Collagen

1a1 content (driven by

liver weight reduction).

Both drugs reduced

total liver collagen

content, which was

associated with a

reduction in overall

liver weight.[12]

Experimental Protocols
Representative Preclinical Liver Fibrosis Induction and
Treatment
This protocol is a synthesis of methodologies described in preclinical studies evaluating anti-

fibrotic agents.[12][14]
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Caption: General experimental workflow for preclinical evaluation.

Methodologies:
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Animal Models: Male wild-type C57BL/6J (DIO-NASH) or Lep ob/ob (ob/ob-NASH) mice are

commonly used.[12] Fibrosis is induced by feeding a diet high in trans-fat (40%), fructose

(20%), and cholesterol (2%) for 21 to 30 weeks.[12]

Treatment Administration: Elafibranor or OCA are typically administered daily via oral gavage

(PO, QD) for a period of several weeks (e.g., 8 weeks).[12]

Histological Analysis of Fibrosis:

Tissue Preparation: Liver tissue is fixed in formalin and embedded in paraffin. Sections of

4-5 μm are cut for staining.[15]

Staining: Sirius Red or Masson's trichrome stains are used to visualize collagen fibers.[16]

Sirius Red is often preferred for quantitative analysis as it binds specifically to collagen

and can be quantified using digital image analysis to determine the collagen proportional

area (CPA).[17]

Scoring: Fibrosis is staged using a semi-quantitative scoring system, such as the NASH

CRN system, which evaluates the pattern and extent of fibrosis (Stage 0 to 4).[16][18]

Gene Expression Analysis:

RNA Extraction: Total RNA is extracted from liver tissue samples using standard

commercial kits.

Quantitative Real-Time PCR (qPCR): The expression of key fibrogenic genes (e.g.,

Collagen Type I alpha 1 [Col1a1], alpha-smooth muscle actin [α-SMA], and Tissue inhibitor

of metalloproteinases 1 [TIMP-1]) is quantified.[19] Results are typically normalized to a

housekeeping gene (e.g., GAPDH).

Conclusion
The therapeutic effects of Elafibranor on liver fibrosis show a dependency on the underlying

disease etiology. While preclinical studies in NASH models suggested a potential anti-fibrotic

effect, this was not reproduced in the Phase 3 RESOLVE-IT clinical trial, which was

discontinued for futility.[6][12] In contrast, for cholestatic liver diseases such as PBC and PSC,

Elafibranor has demonstrated a more favorable profile, leading to the stabilization of non-
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invasive markers of liver fibrosis and improvements in biochemical markers of liver injury.[10][9]

This suggests that the reproducibility of Elafibranor's anti-fibrotic effects is context-dependent.

When compared to OCA, Elafibranor showed superior efficacy in reducing fibrosis severity in

preclinical NASH models, although OCA demonstrated a statistically significant anti-fibrotic

effect in its Phase 3 NASH trial where Elafibranor did not.[1][12] These divergent outcomes

underscore the complexity of liver fibrosis and the importance of selecting appropriate patient

populations for targeted therapies. Further research is needed to fully elucidate the specific

contexts in which Elafibranor can provide a reproducible therapeutic benefit for liver fibrosis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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